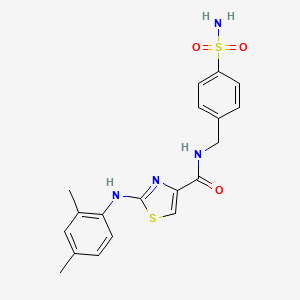
2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide, also known as DTT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT belongs to the class of thiazole-based compounds and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Sulfonamides and Their Antitumor Activity
Sulfonamides, a class to which the query compound is structurally related, are explored for their antitumor activity. The primary sulfonamide moiety is present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics, with recent drugs like apricoxib and pazopanib also incorporating this group. Most patents and research focus on sulfonamide carbonic anhydrase inhibitors for their antiglaucoma potential or targeting tumor-associated isoforms for antitumor activity. The versatility of sulfonamides in drug design underscores their significance in developing selective drugs for various conditions, including cancer and glaucoma (Carta, Scozzafava, & Supuran, 2012).
Thiazole Derivatives and Biological Importance
Thiazole derivatives, which are structurally similar to the core of the query compound, exhibit a broad spectrum of biological activities. These include anticancer, anti-inflammatory, and antimicrobial properties, among others. The synthesis and exploration of thiazole derivatives, including their pharmacological applications, have been a significant area of research. The compounds have shown promise as potential therapeutic agents due to their versatile biological activities and their role in medicinal chemistry as pharmacophores (Rosales-Hernández et al., 2022).
Antioxidant and Anti-inflammatory Applications
The research into benzothiazole derivatives, related to the thiazole portion of the query compound, has indicated their potential as antioxidant and anti-inflammatory agents. These studies aim to develop alternative therapeutic agents by exploring the chemical interaction and catalytic degradation mechanisms offered by these compounds. The antioxidant activity is primarily achieved through interactions such as hydrogen bonding, electrostatic interaction, and π-π interactions, while their anti-inflammatory activity is evaluated through various in vitro and in silico methods, showing promising results for the development of new therapeutic agents (Raut et al., 2020).
properties
IUPAC Name |
2-(2,4-dimethylanilino)-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-3-8-16(13(2)9-12)22-19-23-17(11-27-19)18(24)21-10-14-4-6-15(7-5-14)28(20,25)26/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQLGMKSQTFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454671.png)
![2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone](/img/structure/B2454672.png)
![4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one](/img/structure/B2454674.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2454676.png)
![2-Methyl-5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2454677.png)
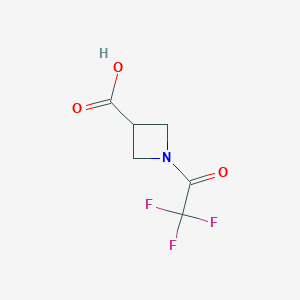
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B2454682.png)
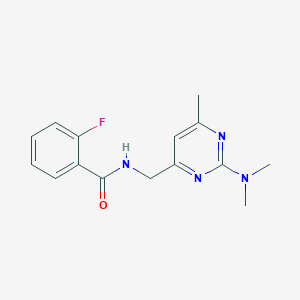
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzamide](/img/structure/B2454684.png)
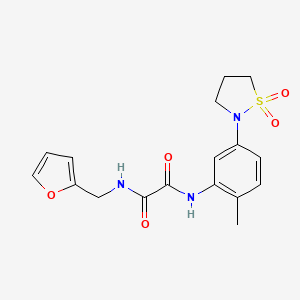
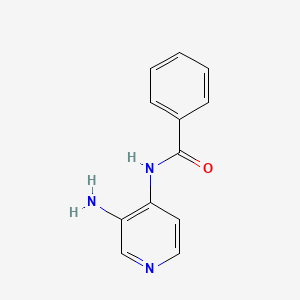
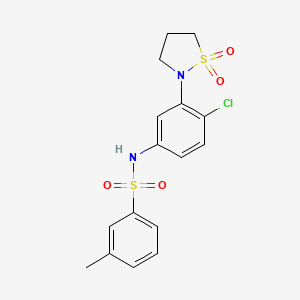
![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2454692.png)
![(1S,5R)-2lambda6-Thiabicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2454694.png)